1,2-Ethanediamine, polymer with aziridine

Overview

Description

Synthesis Analysis

Living Anionic Polymerization

Aziridine compounds can undergo living anionic polymerization, producing polymers with controlled molecular weights and low dispersities. Acetal-protected and sulfonamide-activated aziridines have been specifically used for this purpose, leading to the formation of functional poly(ethylene imine) derivatives (Rieger, Manhart, & Wurm, 2016).

Copolymerization and Conversion

The anionic ring-opening copolymerization of various aziridines allows for the synthesis of soluble random copolymers, which can be converted to linear poly(ethylenimine) (Reisman, Mbarushimana, Cassidy, & Rupar, 2016).

Molecular Structure Analysis

- Characterization of Polymers: Detailed structural characterization of aziridine-based polymers reveals the presence of specific functional groups and the successful formation of block copolymers through living polymerization behavior. Thermal analysis can be employed to track the deprotection steps in these polymers (Rieger, Manhart, & Wurm, 2016).

Chemical Reactions and Properties

- Regioselective Ring Opening: Cerium(III) chloride promotes the highly regioselective ring opening of aziridines, leading to the synthesis of 1,2-azidoalcohols and 1,2-azidoamines under mild conditions. This process showcases the reactivity and versatility of aziridine compounds in chemical synthesis (Sabitha, Babu, Rajkumar, & Yadav, 2002).

Physical Properties Analysis

- Polymerization Conditions: The polymerization of aziridines, such as 1-(2-hydroxyethyl)aziridine, can be influenced by various catalytic systems and conditions. Factors like the catalytic system's activity can impact the regularity and structure of the resulting polymer (Šakalytė, Reina, Giamberini, & Lederer, 2014).

Chemical Properties Analysis

- Polymerization Techniques: Different polymerization techniques, including anionic and radical polymerization, have been applied to aziridine monomers. This highlights the diverse chemical properties and applications of aziridine-based polymers in various fields, such as the synthesis of polyalkylenes with aziridine side groups (McLeod & Tsarevsky, 2016).

Scientific Research Applications

Living Anionic Polymerization of Aziridines : Aziridines like 1,2-Ethanediamine, polymer with aziridine, are polymerized using living anionic polymerization, producing polymers with controlled molecular weights and low dispersities. These polymers, upon deprotection, yield polyamine or polyol structures, which are essential in functional polymer applications (Rieger, Manhart, & Wurm, 2016).

Preparation of Stereoisomeric Complexes : Research has been conducted on synthesizing stereoisomeric complexes using 1,2-ethanediamine derivatives, highlighting the chemical versatility and potential for creating complex molecular structures (Müller, Gust, Schönenberger, & Klement, 1991).

Radical Polymerization of Aziridine-Containing Monomers : Studies on the polymerization of aziridine-containing styrenic monomers under various conditions show the potential for creating α-substituted-β-amino-functionalized materials, which are significant in advanced polymer engineering (McLeod & Tsarevsky, 2016).

Fluorescent Coordination Polymers for Sensing Applications : A zinc–pamoate coordination polymer, incorporating 1,2-ethanediamine, has been synthesized for highly selective sensing of nitrophenol and copper ions. This application highlights the use of such polymers in advanced sensing technologies (Ye et al., 2015).

Preparation of Functionalized Polymers : The cationic polymerization of aziridine derivatives, including those related to 1,2-ethanediamine, has been explored to create versatile hydroxylated materials for chemical modifications. This research indicates the utility of these polymers in creating various chemically modified products (Šakalytė, Reina, Giamberini, & Lederer, 2014).

Polymer Synthesis and Characterization : Studies focusing on the synthesis and characterization of poly[1-(2-hydroxyethyl) aziridine] emphasize the potential of 1,2-ethanediamine polymers in creating functional, water-soluble polymers suitable for a variety of applications, including metal ion separation (Rivas, Geckeler, & Bayer, 1991).

Mechanism of Action

Target of Action

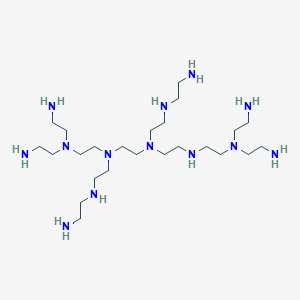

Polyethylenimines (PEIs) are a valuable class of polycations known for their highly positive charges . They have repetitive structural units, a wide molecular weight range, and flexible polymeric chains, which facilitate the customization of functional composites . PEIs have been rapidly used in a wide range of applications in the fields of biomedicine, biotechnology, and biomaterials science .

Mode of Action

PEIs interact with their targets through their highly positive charges . This interaction results in changes in the structure and function of the targets, leading to various effects depending on the specific application. For instance, in the field of biomedicine, PEIs are used for gene and drug delivery, bio-inhibitors, bio-separation, bioimaging, cell culture, and production of antibacterial and self-healing materials .

Biochemical Pathways

The biochemical pathways affected by PEIs are diverse and depend on the specific application. For example, in gene delivery, PEIs can facilitate the transport of genetic material into cells. In drug delivery, PEIs can enhance the cellular uptake of drugs. In bio-separation, PEIs can aid in the separation of biological molecules .

Pharmacokinetics

The pharmacokinetics of PEIs, including their absorption, distribution, metabolism, and excretion (ADME) properties, are complex and depend on various factors such as their molecular weight and structure . These properties can impact the bioavailability of PEIs and their ability to reach their targets.

Result of Action

The result of PEI’s action is the alteration of the function or structure of its targets, leading to various effects. For example, in gene delivery, the result of PEI’s action can be the successful delivery of genetic material into cells, leading to the expression of the delivered genes .

Action Environment

The action of PEIs can be influenced by various environmental factors. For instance, the pH and ionic strength of the environment can affect the charge of PEIs and thus their interaction with their targets . Additionally, the presence of other molecules in the environment can also influence the action of PEIs.

properties

IUPAC Name |

aziridine;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.C2H5N/c3-1-2-4;1-2-3-1/h1-4H2;3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLOAOINZSFFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25987-06-8 | |

| Record name | Ethylenediamine-ethylenimine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25987-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70948889 | |

| Record name | Ethane-1,2-diamine--aziridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Polyethylenimine, ethylenediamine | |

CAS RN |

25987-06-8 | |

| Record name | 1,2-Ethanediamine, polymer with aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, polymer with aziridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane-1,2-diamine--aziridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, polymer with aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[f,f]benzo[1,2:3,4:4,5:3,4]dipyrrolo[1,2-a:1,2-a]bisbenzimidazole-8,18-dione, 2,4,12,14-tetr](/img/no-structure.png)

![Ethyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1167711.png)